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Compound of Interest

Compound Name: Ganoderic acid D2

Cat. No.: B10828536

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
methodologies used for the identification and characterization of Ganoderic acid D2, a
bioactive triterpenoid found in Ganoderma lucidum. This document is intended to serve as a
valuable resource for researchers in natural product chemistry, pharmacology, and drug
development.

Spectroscopic Data for Ganoderic Acid D2

The definitive identification of Ganoderic acid D2 relies on a combination of mass
spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables
summarize the key quantitative data for the characterization of this compound.

Table 1: Mass Spectrometry Data for Ganoderic Acid D2

Parameter Value Source
Molecular Formula C30H4207 [1]
Molecular Weight 514.65 g/mol

lonization Mode ESI- [1]
[M-H]~ (m/z) 513.3 [1]
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Table 2: *H-NMR Spectroscopic Data for Ganoderic Acid
D2

Chemical Shift () Multiplicity and

Proton Assignment in Pyridine-ds Coupling Constant  Source
(ppm) (Jin Hz)
H-7 5.16 dd,J=8.4,8.4 [2]
H-12 4.69 s 2]
Methyl 1.48 s (2]
Methyl 1.45 s (2]
Methy! 1.40 d,J=6.7 2]
Methyl 1.36 d,J=73 [2]
Methyl 1.21 S [2]
Methyl 1.16 S [2]
Methyl 1.10 S [2]

Note: In CDClIs, the signals at 6 5.16 and 4.69 shift to 6 4.83 and 4.34, respectively. The signal
for H-12 in CDCIs is observed at d 4.34[2].

Table 3: **C-NMR Spectroscopic Data for Ganoderic Acid
D2

A complete, assigned 2C-NMR data table for Ganoderic acid D2 is not readily available in the
surveyed literature. However, it has been reported that 30 carbon resonances are observed in
the 13C-NMR spectrum, consistent with its molecular formula[1]. The spectrum is noted to be
very similar to that of Ganoderic acid C, with a key distinguishing signal for the hydroxyl-
bearing carbon at position 12.

. Chemical Shift () in
Carbon Assignment o Source
Pyridine-ds (ppm)

C-12 79.2 [2]
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Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of
Ganoderic acid D2, synthesized from various sources.

Extraction and Isolation of Ganoderic Acids

A general procedure for the extraction and isolation of ganoderic acids from Ganoderma
species involves the following steps[1][3]:

o Extraction: The fruiting bodies of Ganoderma lucidum are first chipped and then extracted
with 95% ethanol at an elevated temperature (e.g., 80°C) multiple times.

o Preliminary Fractionation: The ethanol is removed under reduced pressure, and the resulting
extract is applied to a silica gel column. Elution is performed using a gradient system, such
as chloroform/acetone.

o Reversed-Phase Chromatography: The fractions containing ganoderic acids are further
purified using a reversed-phase C-18 column with a water/methanol gradient.

e High-Performance Liquid Chromatography (HPLC): Final purification of Ganoderic acid D2
is achieved through semi-preparative HPLC.

Mass Spectrometry Analysis

The molecular weight and fragmentation pattern of Ganoderic acid D2 are determined using
high-resolution mass spectrometry.

 Instrumentation: An ultra-performance liquid chromatography system coupled with a
guadrupole time-of-flight mass spectrometer (UPLC/Q-TOF MS) is a common setup[4].

o Sample Preparation: A purified sample of Ganoderic acid D2 is dissolved in a suitable
solvent, such as methanol.

o Chromatographic Conditions:

o Column: A C18 reversed-phase column is typically used.
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o Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic

acid) is employed.
e Mass Spectrometry Parameters:

o lonization: Electrospray ionization (ESI) in negative mode is effective for this class of
compounds.

o Fragmentation: High-collision energy mass spectrometry can be used to study the
fragmentation pathways[1]. A characteristic loss of 130 Da is often observed in the mass
spectra of ganoderic acids, which corresponds to the cleavage of the side chain[1].

NMR Spectroscopy Analysis

The structural elucidation of Ganoderic acid D2 is accomplished through a combination of 1D
and 2D NMR experiments.

e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for
resolving the complex proton and carbon signals.

o Sample Preparation: The purified sample is dissolved in a deuterated solvent, such as
deuterated chloroform (CDCls) or deuterated pyridine (Pyridine-ds).

 NMR Experiments:
o 'H-NMR: To determine the chemical shifts and coupling constants of the protons.
o BC-NMR: To identify the number of unique carbon atoms and their chemical environments.

o 2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and
carbons, and to fully assign the structure.

Visualized Workflow

The following diagram illustrates the general workflow for the identification of Ganoderic acid
D2.
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Caption: Workflow for the isolation and spectroscopic identification of Ganoderic Acid D2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ganoderic-acid-d2-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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